N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-9,9-dioxo-9lambda6-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide
Description
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-9,9-dioxo-9lambda6-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide is a complex organic compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds .
Properties
IUPAC Name |
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-9,9-dioxo-9λ6-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S2/c1-3-12-9(2)21-13(15-12)16-14(18)17-7-6-10-4-5-11(8-17)22(10,19)20/h10-11H,3-8H2,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWIHLFMZLRMCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)N2CCC3CCC(C2)S3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-9,9-dioxo-9lambda6-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide typically involves multi-step organic reactions. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can occur at the C-2 position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-9,9-dioxo-9lambda6-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to inhibit enzymes like cyclooxygenase (COX), which play a role in inflammation . The compound may also interact with DNA and proteins, leading to various biological effects such as antimicrobial activity .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives like sulfathiazole, ritonavir, and tiazofurin. Compared to these compounds, N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-9,9-dioxo-9lambda6-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity .
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